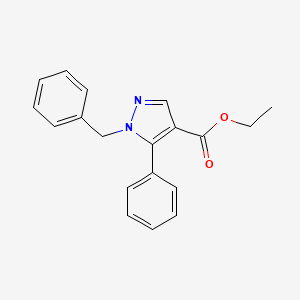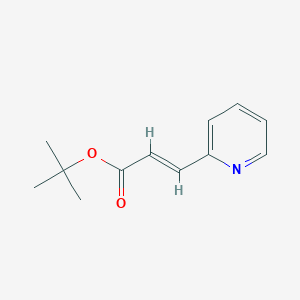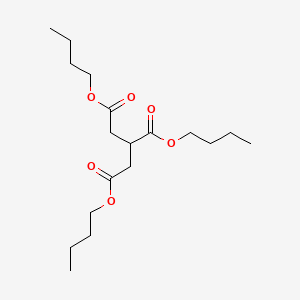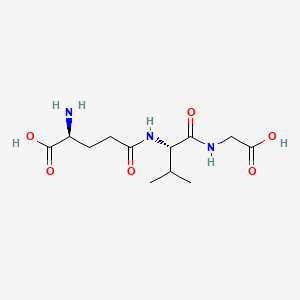![molecular formula C16H18BNO2 B3393648 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine CAS No. 375858-04-1](/img/structure/B3393648.png)
3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine
Übersicht
Beschreibung
3-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine is an organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a dioxaborinane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine typically involves the following steps:
Formation of the Dioxaborinane Ring: This can be achieved by reacting phenylboronic acid with neopentyl glycol under dehydrating conditions to form the dioxaborinane ring.
Coupling Reaction: The dioxaborinane derivative is then coupled with 3-bromopyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh₃)₄ in a solvent such as toluene or DMF.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine can undergo various chemical reactions, including:
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acids or borate esters.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The boron moiety can engage in cross-coupling reactions like Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
Oxidation: Boronic acids or borate esters.
Substitution: Nitrated or halogenated derivatives of the original compound.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine is used as a building block for the construction of more complex molecules through cross-coupling reactions.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly in the design of molecules that can interact with biological targets such as enzymes or receptors.
Industry
In materials science, it can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine exerts its effects depends on its application. In cross-coupling reactions, the boron atom facilitates the formation of new carbon-carbon bonds. In biological systems, it may interact with specific molecular targets through non-covalent interactions or covalent modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the dioxaborinane ring.
3-Phenylpyridine: Similar but without the boron-containing moiety.
5,5-Dimethyl-1,3,2-dioxaborinane: Lacks the pyridine and phenyl groups.
Uniqueness
3-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine is unique due to the presence of both a pyridine ring and a dioxaborinane moiety, which allows it to participate in a wide range of chemical reactions and applications that its simpler analogs cannot.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
IUPAC Name |
3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO2/c1-16(2)11-19-17(20-12-16)15-7-3-5-13(9-15)14-6-4-8-18-10-14/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHJGDVGEUUVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624882 | |
| Record name | 3-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375858-04-1 | |
| Record name | 3-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3393596.png)

![[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate](/img/structure/B3393603.png)









